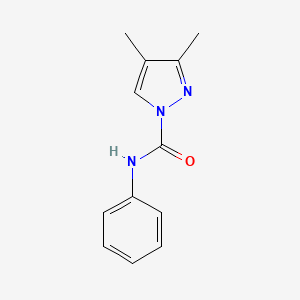
3,4-Dimethyl-N-phenyl-1H-pyrazole-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dimethyl-N-phenyl-1H-pyrazole-1-carboxamide is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, in particular, features a pyrazole ring substituted with dimethyl and phenyl groups, making it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-N-phenyl-1H-pyrazole-1-carboxamide typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . One common method includes the reaction of 3,4-dimethylpyrazole with phenyl isocyanate under controlled conditions to form the desired carboxamide derivative . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process .
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dimethyl-N-phenyl-1H-pyrazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the phenyl ring and the pyrazole nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous medium.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and alkylating agents for introducing alkyl groups.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different chemical syntheses and applications .
Applications De Recherche Scientifique
3,4-Dimethyl-N-phenyl-1H-pyrazole-1-carboxamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3,4-Dimethyl-N-phenyl-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other intermolecular interactions, influencing the activity of its targets . These interactions can lead to the inhibition of enzyme activity or modulation of receptor functions, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethylpyrazole: Another pyrazole derivative with similar structural features but different substitution patterns.
N-phenylpyrazole: Lacks the dimethyl substitution but shares the phenyl group attached to the pyrazole ring.
Uniqueness
3,4-Dimethyl-N-phenyl-1H-pyrazole-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both dimethyl and phenyl groups enhances its reactivity and potential for diverse applications compared to other pyrazole derivatives .
Propriétés
Numéro CAS |
70584-31-5 |
|---|---|
Formule moléculaire |
C12H13N3O |
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
3,4-dimethyl-N-phenylpyrazole-1-carboxamide |
InChI |
InChI=1S/C12H13N3O/c1-9-8-15(14-10(9)2)12(16)13-11-6-4-3-5-7-11/h3-8H,1-2H3,(H,13,16) |
Clé InChI |
ZCRZHLIWTSQXDD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(N=C1C)C(=O)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















